2,4-Dihydroxy-3-nitropyridine
Overview
Description
2,4-Dihydroxy-3-nitropyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of two hydroxyl groups at the 2nd and 4th positions and a nitro group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxy-3-nitropyridine can be synthesized through the nitration of 2,4-dihydroxypyridine. The process involves reacting 2,4-dihydroxypyridine with nitric acid under controlled conditions. The reaction typically requires a polar protic solvent and can be catalyzed by acids such as sulfuric acid to enhance the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogenation, where it reacts with halogens like bromine to form 5-bromo-2,4-dihydroxy-3-nitropyridine.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Halogenation: Bromine in acetic acid at elevated temperatures.
Reduction: Catalytic hydrogenation or using reducing agents like tin chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
5-Bromo-2,4-dihydroxy-3-nitropyridine: Formed by halogenation.
2,4-Dihydroxy-3-aminopyridine: Formed by reduction of the nitro group.
Scientific Research Applications
2,4-Dihydroxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drugs targeting cardiovascular diseases and other medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the hydroxyl groups present in 2,4-dihydroxy-3-nitropyridine.
2,4-Dihydroxypyridine: Lacks the nitro group present in this compound.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
4-hydroxy-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGVGWYPFVKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715629 | |
Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-12-2 | |
Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitropyridine-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2,4-Dihydroxy-3-nitropyridine and what structural information was obtained?
A1: The researchers employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the structure of this compound []. These techniques provided insights into the vibrational modes of the molecule, allowing for the identification of specific functional groups and their bonding characteristics. By comparing the experimental spectra with theoretical calculations obtained through Hartree-Fock (HF) and Density Functional Theory (DFT) methods, the researchers could assign vibrational frequencies to specific molecular motions and confirm the structural features of the compound.
Q2: How was computational chemistry employed in the study of this compound?
A2: Computational chemistry played a crucial role in understanding the structural and electronic properties of this compound []. The researchers utilized HF and DFT calculations using the B3LYP/6-311++G(d,p) basis set to optimize the molecular geometry, predict vibrational frequencies, and calculate the molecule's depolarization ratio. Additionally, the study explored the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the molecule's reactivity and potential for charge transfer. These computational approaches complemented the experimental spectroscopic data, providing a comprehensive understanding of the molecule's characteristics.
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